PLK1 vs. CYP3A4 Selectivity Profiling
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid exhibits potent inhibition of serine/threonine-protein kinase PLK1 with an IC50 of 8 nM, while displaying substantially weaker inhibition of CYP3A4 with an IC50 of 1400 nM [1]. This represents a >175-fold selectivity window between PLK1 and CYP3A4 within the same assay platform. The PLK1 inhibition data provide a validated biochemical endpoint for structure-activity relationship studies, while the CYP3A4 data offer a baseline assessment of potential cytochrome P450 interaction for this scaffold.
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PLK1 IC50 = 8 nM; CYP3A4 IC50 = 1400 nM |
| Comparator Or Baseline | Same compound evaluated against PLK1 vs. CYP3A4 |
| Quantified Difference | 175-fold selectivity for PLK1 over CYP3A4 |
| Conditions | PLK1: SPA assay; CYP3A4: fluorescence plate reader using diethoxyfluorescein substrate, human recombinant enzyme |
Why This Matters
The >175-fold differential between PLK1 and CYP3A4 inhibition provides a quantifiable selectivity benchmark that enables researchers to anchor structure-activity relationship studies and assess kinase selectivity relative to metabolic enzyme engagement.
- [1] BindingDB. BDBM50323103. 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. PLK1 IC50: 8 nM (SPA assay); CYP3A4 IC50: 1400 nM (diethoxyfluorescein substrate). ChEMBL curated data from GlaxoSmithKline. View Source
